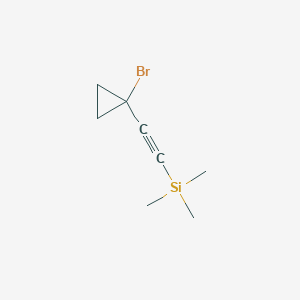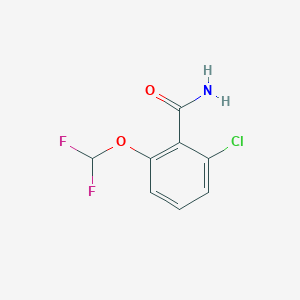![molecular formula C10H10N2S2 B2694475 4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole CAS No. 338978-95-3](/img/structure/B2694475.png)
4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been studied. For instance, the oxidation of 5-arylsulfanyltetrazoles with hydrogen peroxide can yield 5-alkylsulfinyl- or 5-alkylsulfonyltetrazoles . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Chemical Reactions Analysis
The reaction of 5-arylsulfanyltetrazoles with hydrogen peroxide can yield 5-alkylsulfinyl- or 5-alkylsulfonyltetrazoles . The oxidation was carried out under conditions of microwave activation and of convection heating at a temperature of 55 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Properties
4-Methyl-5-[(4-methylphenyl)sulfanyl]-1,2,3-thiadiazole is used in the synthesis of various thiazoles with sulfur-containing functional groups. These compounds are significant in the development of fluorescent molecules, which have applications in material sciences, hazardous compound sensing, and biomolecular sciences. Their photophysical properties have been studied to understand the effects of sulfur-containing groups on electronic structures, and they have been used in white-light emission and the detection of hazardous solvents (Murai, Furukawa & Yamaguchi, 2018).
Antimicrobial Agents
Derivatives of this compound have been synthesized as potential antimicrobial agents. For instance, compounds synthesized from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate activity against bacterial strains like Escherichia coli and Salmonella typhi, and fungal strains such as Aspergillus niger and Candida albicans (Sah, Bidawat, Seth & Gharu, 2014).
Antitubercular Agents
Compounds derived from this compound have been developed as new classes of antituberculosis agents. These compounds exhibited remarkable in vitro activity against various strains of Mycobacterium tuberculosis, including multidrug-resistant strains. They also showed low toxicity in mammalian cell lines, indicating their potential as selective antitubercular agents (Karabanovich et al., 2016).
Anticancer Agents
Several studies have focused on the synthesis of thiadiazole derivatives as potential anticancer agents. For example, derivatives of 2-amino-5-sulfanyl-1,3,4-thiadiazole were evaluated for their cytotoxicities on human cancer cell lines, demonstrating significant activities. These findings indicate the potential of thiadiazole derivatives in cancer treatment (Shi et al., 2013).
Crystal Engineering of Organometallic Materials
1,3,4-thiadiazoles, including derivatives of this compound, have been found to be excellent precursors in the crystal engineering of organometallic materials. They have been used to create crystalline copper(I) π-complexes, which are important in medicine, agriculture, and materials chemistry (Ardan et al., 2017).
Fluorescence Spectroscopy in Biological Samples
Derivatives of this compound have been studied using fluorescence spectroscopy, particularly in analyzing their behavior in aqueous environments. These studies are significant in understanding molecular conformations and aggregation effects, which are important in biological samples (Matwijczuk et al., 2017).
Eigenschaften
IUPAC Name |
4-methyl-5-(4-methylphenyl)sulfanylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2S2/c1-7-3-5-9(6-4-7)13-10-8(2)11-12-14-10/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWBXURLVHMIKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=C(N=NS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-phenylpiperazin-1-yl)-7-(o-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2694394.png)


![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylsulfanylacetamide](/img/structure/B2694398.png)

![2-({[4-nitro-1-(propan-2-yl)-1H-pyrazol-3-yl]oxy}methyl)pyridine](/img/structure/B2694400.png)

![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)
![2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2694404.png)
![3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one](/img/structure/B2694407.png)



